5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran-2-carboxamides This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the hydroxyl group of the pyranone ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an amide bond formation reaction, where the carboxylic acid group of the pyranone ring reacts with an amine group of the methoxyphenyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyranone ring, resulting in the formation of hydroxyl derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds and aromatic groups. It can also be used in the development of new biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methoxyphenyl groups can interact with hydrophobic pockets of the target protein, while the pyranone ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of the target protein, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzoic acid
- 4-methoxyphenylacetic acid
- 2-methoxybenzamide
- 4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to the combination of its fluorobenzyl, methoxyphenyl, and pyranone moieties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO5/c1-25-17-5-3-2-4-15(17)22-20(24)18-10-16(23)19(12-27-18)26-11-13-6-8-14(21)9-7-13/h2-10,12H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKGHSOZAEBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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